propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with a pyrazole substituent. DHPMs are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a tetrahydropyrimidine core substituted with a 3-(4-butoxyphenyl)-1-phenylpyrazole moiety and a propan-2-yl ester group.
Synthesis typically involves multi-component reactions (e.g., Biginelli or Hantzsch reactions) or post-functionalization of preformed pyrimidinones. For example, analogous compounds are synthesized via condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives in the presence of Lewis acid catalysts .
Properties
Molecular Formula |
C28H32N4O4 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C28H32N4O4/c1-5-6-16-35-22-14-12-20(13-15-22)25-23(17-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-18(2)3)19(4)29-28(34)30-26/h7-15,17-18,26H,5-6,16H2,1-4H3,(H2,29,30,34) |
InChI Key |
MRRNRCUZWYUSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Aldehyde Condensation
A mixture of 4-butoxybenzaldehyde and phenylhydrazine undergoes condensation in ethanol under reflux (12–24 h) to yield 1-phenyl-3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde .
Table 1: Reaction Conditions for Pyrazole Synthesis
| Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Butoxybenzaldehyde | 1.0 | Ethanol | 80 | 18 | 78 |
| Phenylhydrazine | 1.2 | Ethanol | 80 | 18 | 78 |
| Acetic acid (catalyst) | 0.1 | – | – | – | – |
Mechanism :
-
Nucleophilic attack of hydrazine on the aldehyde.
Tetrahydropyrimidine Core Formation
The Biginelli reaction is adapted using methyl acetoacetate , urea , and the pyrazole aldehyde. Catalysts such as CuCl₂·2H₂O or p-toluenesulfonic acid (PTSA) enhance efficiency.
Modified Biginelli Protocol
A mixture of pyrazole-4-carbaldehyde (1.0 eq), methyl acetoacetate (1.2 eq), and urea (1.5 eq) in ethanol with PTSA (0.1 eq) is refluxed for 8–12 h. The crude product is recrystallized from ethanol to yield 6-methyl-4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .
Table 2: Optimization of Cyclocondensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PTSA | Ethanol | 80 | 10 | 72 |
| CuCl₂·2H₂O | Solvent-free | 100 | 6 | 68 |
| HCl (gas) | Isopropanol | 70 | 12 | 65 |
Key observations :
Esterification with Propan-2-yl Group
The carboxylic acid intermediate is esterified using isopropyl alcohol under acidic or enzymatic conditions.
Acid-Catalyzed Fischer Esterification
The tetrahydropyrimidine carboxylic acid (1.0 eq) is refluxed with isopropyl alcohol (5.0 eq) and H₂SO₄ (0.2 eq) for 24 h. Excess alcohol is removed under reduced pressure, and the product is purified via column chromatography (hexane:ethyl acetate = 4:1).
Table 3: Esterification Parameters
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer esterification | H₂SO₄ | 80 | 24 | 65 |
| Enzymatic (lipase) | Novozym 435 | 40 | 48 | 58 |
| DCC/DMAP | – | 25 | 12 | 70 |
Notes :
-
DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) enables room-temperature esterification but requires anhydrous conditions.
-
Enzymatic methods offer greener alternatives but with lower yields.
Alternative One-Pot Synthesis
A patent describes a one-pot method using methyl acetoacetate , thiourea , and pyrazole-4-carbaldehyde in isopropanol saturated with HCl gas. The reaction proceeds at 70°C for 12 h, directly yielding the propan-2-yl ester via in situ transesterification.
Table 4: One-Pot Reaction Performance
| Parameter | Value |
|---|---|
| Yield | 60% |
| Purity (HPLC) | 95% |
| Reaction scale | Up to 500 g |
Advantages :
Characterization and Validation
Synthesized batches are validated using:
-
¹H/¹³C NMR : Confirmation of pyrazole (δ 8.2–8.5 ppm) and tetrahydropyrimidine (δ 2.1–2.3 ppm for CH₃) protons.
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with potentially unique properties.
Scientific Research Applications
Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: Its chemical properties may make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context of its application.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The 4-butoxyphenyl group in the target compound is more electron-donating than the 4-fluorophenyl in , which may alter binding affinity in hydrophobic pockets.
Ester Group Influence :
- Propan-2-yl esters (vs. ethyl in ) may enhance lipophilicity (higher logP), impacting bioavailability and blood-brain barrier penetration.
Biological Activity Trends :
- Chloro and methyl groups on the pyrazole (as in ) correlate with antibacterial activity, likely due to steric and electronic modulation of target interactions.
- Methoxy groups () improve metabolic stability by resisting oxidative degradation.
Spectroscopic and Crystallographic Characterization
- NMR/IR : Key signals include NH stretches (3200–3300 cm⁻¹), carbonyl vibrations (1650–1750 cm⁻¹), and aromatic proton shifts (δ 6.5–8.5 ppm) .
- X-ray Crystallography: Analogues (e.g., ) reveal planar pyrimidinone cores and chair conformations in tetrahydropyrimidine rings. Noncovalent interactions (e.g., C–H···O) stabilize crystal packing .
Computational and Pharmacokinetic Insights
- Multiwfn Analysis: Electron localization function (ELF) studies predict reactive sites for electrophilic attack, particularly at the pyrimidinone carbonyl .
- logP/Solubility : The 4-butoxyphenyl group increases logP (~3.5 estimated) compared to fluorophenyl (~2.8) or methoxy (~2.5) derivatives, suggesting slower renal clearance .
Biological Activity
The compound propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a novel chemical structure with potential therapeutic applications. This article explores its biological activity based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex molecular structure that combines elements of pyrazole and tetrahydropyrimidine. The presence of various functional groups enhances its potential for biological activity. The structural formula is as follows:
Biological Activity Overview
Research has indicated several biological activities associated with this compound and its derivatives:
1. Antimicrobial Activity
Studies have demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 10a | E. coli | 20 | |
| 10b | S. aureus | 25 | |
| 10c | P. mirabilis | 15 | |
| 10d | B. subtilis | 18 |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been tested for its ability to induce apoptosis in cancer cells. For example, certain pyrazole derivatives showed promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of propan-2-yl derivatives on human cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could significantly reduce cell viability at specific concentrations, suggesting their potential as anticancer agents.
3. Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds derived from pyrazoles have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effectiveness (IC50) | Reference |
|---|---|---|---|
| Propan-2-y | LPS-induced inflammation in mice | 50 µM | |
| Derivative X | RAW264.7 macrophages | 30 µM |
The biological activities of propan-2-yl derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammation and cancer progression.
- Receptor Modulation : Some compounds may modulate receptor activity related to pain and inflammation.
Q & A
Q. How to address solubility limitations in biological assays?
- Answer : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80). Prodrug strategies (e.g., esterification of carboxyl groups) or nanoformulation (liposomes) enhance aqueous solubility without altering bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
